Methyl 4-bromo-2-cyano-5-iodobenzoate

Catalog No.
S853684
CAS No.
1805099-50-6
M.F
C9H5BrINO2
M. Wt
365.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-2-cyano-5-iodobenzoate

CAS Number

1805099-50-6

Product Name

Methyl 4-bromo-2-cyano-5-iodobenzoate

IUPAC Name

methyl 4-bromo-2-cyano-5-iodobenzoate

Molecular Formula

C9H5BrINO2

Molecular Weight

365.95 g/mol

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3

InChI Key

HYXLDSKFQSEKHK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1C#N)Br)I

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)Br)I

Methyl 4-bromo-2-cyano-5-iodobenzoate is a synthetic organic compound classified as a benzoate derivative. Its molecular formula is C10H5BrINO2C_{10}H_5BrINO_2, with a molar mass of approximately 424.46 g/mol. This compound features a unique combination of halogen substituents (bromine and iodine) and a cyano group, which contribute to its distinctive chemical properties and reactivity. Methyl 4-bromo-2-cyano-5-iodobenzoate has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science, due to its potential applications and biological activities.

  • Substitution Reactions: The bromine and iodine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.
  • Reduction Reactions: The cyano group can be reduced to form amines or other derivatives.
  • Oxidation Reactions: The ester functionality may be oxidized to yield carboxylic acids or related compounds.

Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations. The specific products formed depend on the reaction conditions and the reagents used.

Research indicates that methyl 4-bromo-2-cyano-5-iodobenzoate exhibits promising biological activities. It has been investigated for its potential antibacterial and anticancer properties, likely due to its ability to interact with various biological targets. These interactions may involve enzyme inhibition or modulation of cellular pathways, making it a candidate for further exploration in drug development.

  • Bromination: A benzoic acid derivative is brominated using bromine in the presence of a catalyst.
  • Iodination: The brominated product is iodinated using iodine and an oxidizing agent.
  • Cyanation: Finally, the iodinated compound undergoes cyanation using a cyanide source.

Alternative methods may involve the Suzuki–Miyaura coupling reaction, which allows for functional group tolerance and milder conditions .

Methyl 4-bromo-2-cyano-5-iodobenzoate serves multiple purposes across various fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: The compound is explored as a building block for developing new drugs.
  • Material Science: It is utilized in producing specialty chemicals and materials with unique properties.

Interaction studies of methyl 4-bromo-2-cyano-5-iodobenzoate reveal its effects on biological systems. Investigations have focused on its interactions with enzymes and receptors, contributing to its potential therapeutic applications. Understanding these interactions can help optimize its use in medicinal chemistry .

Methyl 4-bromo-2-cyano-5-iodobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameMolecular FormulaKey Features
Methyl 4-bromo-2-iodobenzoateC9H8BrIO2C_9H_8BrIO_2Lacks the cyano group; less versatile
Methyl 4-bromo-2-cyano-6-chlorobenzoateC10H6BrClN2O2C_{10}H_6BrClN_2O_2Contains chlorine instead of iodine; different reactivity
Methyl 4-bromo-3-cyano-benzoateC10H6BrN2O2C_{10}H_6BrN_2O_2Different position of bromine; similar activity

Methyl 4-bromo-2-cyano-5-iodobenzoate stands out due to its unique combination of halogens and the cyano group, enhancing its reactivity and biological activity compared to these similar compounds .

XLogP3

2.8

Dates

Modify: 2023-08-16

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